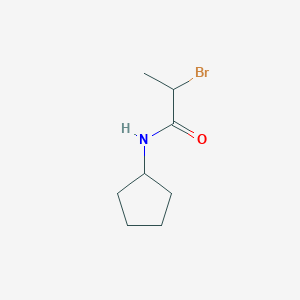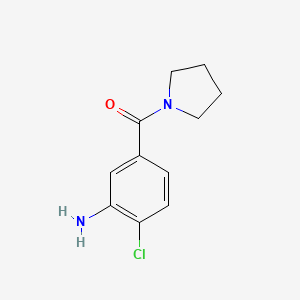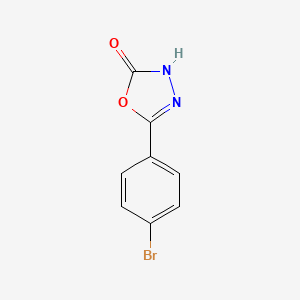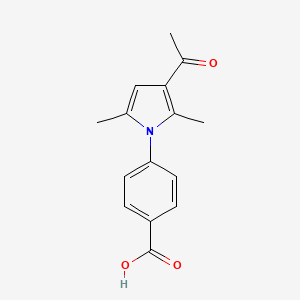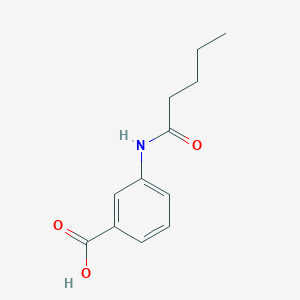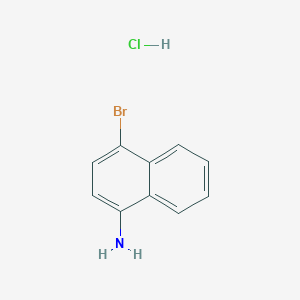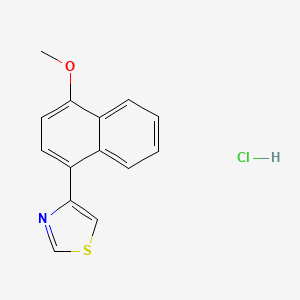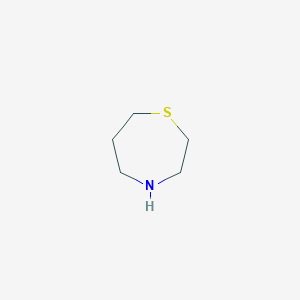
1,4-Thiazepane
Vue d'ensemble
Description
1,4-Thiazepane is a heterocyclic organic compound with a seven-membered ring that contains one sulfur atom and one nitrogen atom. It is a core element in the structure of benzodiazepines and thienodiazepines . The molecular formula of 1,4-Thiazepane is C5H11NS .
Synthesis Analysis
A series of 1,4-thiazepanes were synthesized using gold-catalysis from 1,3-aminothioethers having two or three carbon stereocenters . The process consists of a 7-exo-dig cyclization with C-S bond formation and concomitant allyl S-to-C migration, which occurs intramolecularly .
Molecular Structure Analysis
The new peptide, which is composed of two rare seven-membered 1,4-thiazepane rings, was elucidated by a combination of spectral methods and the absolute configuration was determined by a single X-ray diffraction study .
Chemical Reactions Analysis
The process of synthesizing 1,4-thiazepanes involves a 7-exo-dig cyclization with C-S bond formation and concomitant allyl S-to-C migration . Two examples of reactions, azide-alkyne cycloaddition (CuAAC) and N-alkylation, illustrate the potential post-functionalization of the synthesized 1,4-thiazepanes .
Physical And Chemical Properties Analysis
The molecular weight of 1,4-Thiazepane is 117.22 g/mol. The average mass is 117.213 Da and the monoisotopic mass is 117.061218 Da .
Applications De Recherche Scientifique
Cytotoxicity in Cancer Research
1,4-Thiazepane has been found to be a component of Verrucosamide , a cytotoxic thiodepsipeptide isolated from a marine-derived actinomycete . This compound showed moderate cytotoxicity and selectivity in the NCI 60 cell line bioassay . The most susceptible cell lines were MDA-MB-468 breast carcinoma with an LD 50 of 1.26 µM, and COLO 205 colon adenocarcinoma with an LD 50 of 1.4 µM .
Gold-Catalyzed Synthesis
1,4-Thiazepanes can be synthesized using gold-catalysis from 1,3-aminothioethers . The process consists of a 7-exo-dig cyclization with C-S bond formation and concomitant allyl S-to-C migration . This method is a powerful tool for the preparation of various heterocycles, which are valuable compounds in the fields of pharmaceutical, agrochemical, and materials chemistry .
Anticancer Activity
1,4-Thiazepane-based curcuminoids have shown promising anticancer activity . Curcumin, the main component of turmeric (Curcuma longa), is known to display an interesting bioactivity profile . The synthesis of 1,4-thiazepane-based curcuminoids could potentially enhance the anticancer properties of curcumin .
Drug Discovery
The unique structure of 1,4-Thiazepane, especially its two rare seven-membered rings, makes it a valuable compound in drug discovery . Its moderate cytotoxicity and selectivity make it a potential candidate for further investigation in the development of new drugs .
Biosynthetic Pathway Products
1,4-Thiazepane is also found in small 3-hydroxy (alkoxy)-quinaldic acid derivatives that appear to be products of the same biosynthetic pathway . This suggests that 1,4-Thiazepane could play a role in the biosynthesis of other compounds .
Heterocyclic Chemistry
1,4-Thiazepane is a seven-membered heterocycle, which makes it interesting in the field of heterocyclic chemistry . Heterocycles are key structural elements in many natural products and pharmaceuticals, and the methods to synthesize them, such as the gold-catalyzed cyclization used to synthesize 1,4-Thiazepanes, are of great interest in synthetic chemistry .
Mécanisme D'action
Target of Action
1,4-Thiazepane is a seven-membered heterocyclic compound . It is a part of the thiazepine class of compounds, which are known to interact with various targets. For instance, Diltiazem, a benzothiazepine (which contains a 1,4-thiazepane ring), is a calcium channel blocker . .
Mode of Action
This leads to vasodilation and decreased heart rate .
Biochemical Pathways
Thiazepines like diltiazem are known to affect the calcium ion transport pathway . By blocking calcium channels, they disrupt the normal flow of calcium ions, which play a crucial role in muscle contraction and nerve impulse transmission.
Result of Action
Thiazepines like diltiazem, which contain a 1,4-thiazepane ring, are known to cause vasodilation and a decrease in heart rate by blocking calcium channels .
Orientations Futures
Propriétés
IUPAC Name |
1,4-thiazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFUNFPIPRUQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586342 | |
| Record name | 1,4-Thiazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Thiazepane | |
CAS RN |
101184-85-4 | |
| Record name | 1,4-Thiazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are 1,4-thiazepanes, and why are they of interest to researchers?
A1: 1,4-Thiazepanes are seven-membered heterocyclic compounds containing one sulfur atom and one nitrogen atom in their ring structure. They are considered privileged scaffolds in medicinal chemistry due to their three-dimensional character, making them attractive building blocks for developing new pharmaceuticals [, , , ].
Q2: What are some of the biological activities reported for 1,4-thiazepane derivatives?
A2: 1,4-Thiazepane derivatives have shown diverse biological activities, including anticancer activity [, ]. Specifically, 1,4-thiazepane-based curcuminoids demonstrated promising antiproliferative properties in vitro, surpassing the activity of their parent curcumin compounds []. Additionally, research identified 1,4-acylthiazepanes as a novel class of ligands for BET (bromodomain and extraterminal domain) bromodomains, which play crucial roles in gene regulation and are implicated in various diseases [].
Q3: How do researchers synthesize 1,4-thiazepane derivatives?
A3: Several synthetic approaches have been developed to access diverse 1,4-thiazepane scaffolds. One efficient method utilizes a one-pot reaction between α,β-unsaturated esters and 1,2-amino thiols, yielding 1,4-thiazepanones, which can then be further modified to obtain the desired 1,4-thiazepanes []. Another approach involves a phosphine-triggered tandem annulation reaction between Morita-Baylis-Hillman carbonates and 1,4-diheteroatom dinucleophiles, providing access to saturated 1,4-heterocycles, including 1,4-thiazepanes []. Interestingly, a novel synthesis route was discovered where β,β-disubstituted acroleins, such as citral, react with cysteine to spontaneously form hexahydro-1,4-thiazepines [].
Q4: What analytical techniques are commonly used to characterize 1,4-thiazepane derivatives?
A4: Researchers employ a combination of spectroscopic and analytical techniques to characterize 1,4-thiazepanes. Nuclear magnetic resonance (NMR) spectroscopy, including protein-observed ¹⁹F NMR, is valuable for structural elucidation and studying ligand-protein interactions [, ]. X-ray diffraction studies provide detailed information about the three-dimensional structure and absolute configuration of these compounds []. Additionally, standard analytical techniques like mass spectrometry and elemental analysis are employed to confirm molecular weight and elemental composition.
Q5: How does the structure of a 1,4-thiazepane derivative influence its biological activity?
A5: The three-dimensional structure of 1,4-thiazepanes allows for diverse substitutions and modifications, influencing their interactions with biological targets. For instance, researchers investigating 1,4-thiazepane-based curcuminoids observed that modifications on the thiazepane ring impacted their antiproliferative activity and reactive oxygen species (ROS) production []. Similarly, different substituents on 1,4-acylthiazepanes can modulate their binding affinity and selectivity towards specific BET bromodomains [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





